molecular formula C8H3BrClFN2O2 B15124397 7-Bromo-6-chloro-8-fluoroquinazoline-2,4(1H,3H)-dione

7-Bromo-6-chloro-8-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No.: B15124397
M. Wt: 293.48 g/mol
InChI Key: QFMMOOSPRNOBFO-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-8-fluoroquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-chloro-8-fluoroquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common route might include:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinazoline ring.

    Cyclization: Formation of the quinazoline core through cyclization reactions.

    Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include:

    Batch or Continuous Flow Reactors: To control reaction parameters precisely.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-chloro-8-fluoroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: Where halogen atoms can be replaced by other functional groups.

    Oxidation/Reduction Reactions: To modify the oxidation state of the compound.

    Coupling Reactions: To form larger molecules by joining two or more smaller molecules.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions.

    Oxidizing/Reducing Agents: For oxidation and reduction reactions.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloro-8-fluoroquinazoline-2,4(1H,3H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

    Inhibition of Enzymes: By binding to the active site and preventing substrate access.

    Modulation of Receptors: By acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound.

    6-Chloroquinazoline: Lacks the bromine and fluorine substituents.

    8-Fluoroquinazoline: Lacks the bromine and chlorine substituents.

Uniqueness

7-Bromo-6-chloro-8-fluoroquinazoline-2,4(1H,3H)-dione is unique due to the presence of multiple halogen atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H3BrClFN2O2

Molecular Weight

293.48 g/mol

IUPAC Name

7-bromo-6-chloro-8-fluoro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H3BrClFN2O2/c9-4-3(10)1-2-6(5(4)11)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15)

InChI Key

QFMMOOSPRNOBFO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Br)F)NC(=O)NC2=O

Origin of Product

United States

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